molecular formula C14H24O3Si B8671772 Phenethyltriethoxysilane CAS No. 13340-46-0

Phenethyltriethoxysilane

Cat. No.: B8671772
CAS No.: 13340-46-0
M. Wt: 268.42 g/mol
InChI Key: VBSUMMHIJNZMRM-UHFFFAOYSA-N
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Description

Phenethyltriethoxysilane (CAS: N/A, molecular formula: C14H24O3Si) is an organosilane compound characterized by a phenethyl group (-CH2CH2C6H5) attached to a triethoxysilane moiety. It is synthesized via esterification of phenethyltrichlorosilane with ethyl orthoformate. This compound is primarily used in the preparation of aryl-substituted polysilsesquioxanes, which exhibit unique thermal and solubility properties due to their aromatic substituents. Applications include surface modification, adhesion promotion, and hybrid material synthesis.

Properties

CAS No.

13340-46-0

Molecular Formula

C14H24O3Si

Molecular Weight

268.42 g/mol

IUPAC Name

triethoxy(2-phenylethyl)silane

InChI

InChI=1S/C14H24O3Si/c1-4-15-18(16-5-2,17-6-3)13-12-14-10-8-7-9-11-14/h7-11H,4-6,12-13H2,1-3H3

InChI Key

VBSUMMHIJNZMRM-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](CCC1=CC=CC=C1)(OCC)OCC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Differences

Key structural distinctions among trialkoxysilanes arise from their organic substituents and alkoxy groups (ethoxy vs. methoxy). Below is a comparative analysis of Phenethyltriethoxysilane with analogous compounds:

Table 1: Molecular Properties of Selected Trialkoxysilanes
Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Substituent Type
This compound C14H24O3Si 268.43 N/A Phenethyl (aromatic)
Benzyltriethoxysilane C13H22O3Si 254.4 2549-99-7 Benzyl (aromatic)
Phenyltrimethoxysilane C9H14O3Si 198.29 2996-92-1 Phenyl (aromatic)
3-(Trimethoxysilyl)propyl methacrylate C10H20O5Si 248.35 2530-85-0 Methacrylate (aliphatic)
Perfluorooctylethyl Triethoxysilane C18H15F17O3Si 678.44 101947-16-4 Fluorinated alkyl

Reactivity and Polymerization Behavior

  • Instead, they produce oligomeric oils or resins.
  • Catalyst Sensitivity : Reactions with NaOH proceed slower than with HCl, and phase separation occurs into polymer-rich and alcohol phases.
  • Fluorinated Derivatives : Perfluorooctylethyl Triethoxysilane exhibits enhanced hydrophobicity and thermal stability due to its fluorinated chain, making it suitable for water-repellent coatings.
Table 2: Polymerization Outcomes Under Acidic Conditions
Compound Reaction Time (Hours) Product State Molecular Weight (GPC)
This compound 24–48 Viscous resin ~2,500 Da
Benzyltriethoxysilane 18–36 Oily polymer ~2,200 Da
Phenyltrimethoxysilane 12–24 Gummy resin ~1,800 Da

Thermal and Physical Properties

  • Glass Transition Temperature (Tg) : this compound-derived polymers exhibit higher Tg (~120°C) compared to benzyl (~95°C) and phenyl (~80°C) derivatives due to steric hindrance from the phenethyl group.
  • Solubility: this compound is less soluble in ethanol than benzyltriethoxysilane but more soluble than fluorinated analogs.

Application-Specific Performance

  • Adhesion Promotion: Benzyltriethoxysilane is preferred for organic-inorganic hybrid materials due to its balance of reactivity and solubility.
  • Thermal Stability : Fluorinated silanes (e.g., Perfluorooctylethyl Triethoxysilane) outperform aromatic silanes in high-temperature applications.
  • Biocompatibility : Methacrylate-functionalized silanes (e.g., 3-(Trimethoxysilyl)propyl methacrylate) are used in dental composites and biomedical coatings.

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